2-Aminocyclopentanecarboxylic acid hydrochloride

Antifungal Cispentacin Stereochemistry

Conformational constraint and proteolytic resistance are critical yet often unattainable in standard peptide therapeutics. This cyclic β-amino acid building block, supplied as the hydrochloride salt for enhanced aqueous solubility, directly addresses these limitations. Its rigid cyclopentane backbone enforces predictable secondary structures that cannot be replicated by flexible linear β-amino acids. - Enables solid-phase synthesis of helical α/β-peptides with cell permeability (CP50 340 nM) comparable to nona-arginine. - Commercially scalable synthesis (34-49% overall yields) supports gram-to-kilogram production. - Four stereoisomers available; verify enantiopurity for your specific application during procurement.

Molecular Formula C6H12ClNO2
Molecular Weight 165.62 g/mol
CAS No. 1198283-36-1
Cat. No. B177010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminocyclopentanecarboxylic acid hydrochloride
CAS1198283-36-1
Molecular FormulaC6H12ClNO2
Molecular Weight165.62 g/mol
Structural Identifiers
SMILESC1CC(C(C1)N)C(=O)O.Cl
InChIInChI=1S/C6H11NO2.ClH/c7-5-3-1-2-4(5)6(8)9;/h4-5H,1-3,7H2,(H,8,9);1H
InChIKeyLVBDVNLIEHCCTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Aminocyclopentanecarboxylic Acid Hydrochloride: Constrained β-Amino Acid Building Block


2-Aminocyclopentanecarboxylic acid hydrochloride (CAS 1198283-36-1) is the hydrochloride salt of a cyclic β-amino acid, structurally characterized by a conformationally constrained cyclopentane ring with an amino and a carboxylic acid group in a 1,2-relationship [1]. This compound serves as a versatile precursor and building block in medicinal chemistry, particularly for generating peptidomimetics and foldamers with enhanced stability and defined three-dimensional structures [2]. Its hydrochloride form improves aqueous solubility and handling compared to the free amino acid, facilitating its use in solid-phase peptide synthesis (SPPS) and other aqueous reaction systems [3]. The core 2-aminocyclopentanecarboxylic acid (ACPC) scaffold exists as four stereoisomers, each conferring distinct conformational and biological properties, making stereochemical purity a critical procurement consideration.

Scaffold Constrained cyclic β-amino acid for foldamer and peptidomimetic design
Form Hydrochloride salt enables aqueous solubility and solid-phase synthesis compatibility
Critical factor Defined stereochemistry required – four stereoisomers with distinct conformational profiles

2-Aminocyclopentanecarboxylic Acid Hydrochloride: Substitution Challenges


Generic substitution with other amino acids or β-amino acid analogs (e.g., β-alanine, proline, or linear β-amino acids) fails due to the unique conformational constraint and stereochemical diversity of the ACPC scaffold [1]. The rigid cyclopentane ring restricts backbone rotation, inducing predictable and stable secondary structures (e.g., specific helical turns) in peptides that cannot be replicated by flexible α- or linear β-amino acids [2]. Critically, the four stereoisomers of ACPC—(1R,2S), (1S,2R), (1R,2R), and (1S,2S)—each enforce different dihedral angles and side-chain orientations, leading to dramatic differences in biological activity, receptor selectivity, and even antifungal efficacy [3]. For instance, the (1R,2S)-enantiomer (cispentacin) is a potent antifungal agent, while its antipode (1S,2R) is completely inactive [4]. Similarly, in peptidomimetic opioid analogs, only specific cis-ACPC stereoisomers confer mu-opioid receptor activity [5]. Therefore, procurement of the correct stereoisomer (or a defined racemic mixture) with verified enantiopurity is non-negotiable for reproducible and predictable outcomes in drug discovery and chemical biology.

Conformational mismatch Linear β-amino acids or proline cannot replicate the rigid cyclopentane constraint, altering peptide secondary structure.
Stereochemical dependence Only (1R,2S)-enantiomer shows reported antifungal screening activity; (1S,2R) is inactive.
Receptor selectivity Mu-opioid receptor interaction requires (1S,2R)-stereochemistry; other isomers yield inactive compounds.

2-Aminocyclopentanecarboxylic Acid Hydrochloride: Key Quantitative Evidence


Enantiomer-Dependent Antifungal Activity

The antifungal activity of 2-aminocyclopentanecarboxylic acid is strictly dependent on its stereochemistry. The natural product cispentacin, which is the (1R,2S)-enantiomer, exhibits potent anti-Candida activity, while its synthetic antipode (1S,2R)-cis-2-ACPC is completely inactive [1]. This absolute stereochemical requirement highlights the need for enantiopure material or defined racemic mixtures with rigorous stereochemical analysis for any antifungal screening or development program.

Enantiomer-dependent activity
Direct head-to-head
IC50 6.3–12.5 µg/mL vs. no detectable activity
Supports enantiomer-specific antifungal screening context
Inactive (1S,2R) antipode confirms stereospecific requirement
Antifungal Cispentacin Stereochemistry

Stereoisomer-Specific Mu-Opioid Activity in Peptidomimetics

When incorporated into morphiceptin analogs as a proline substitute, the stereochemistry of the cis-2-aminocyclopentanecarboxylic acid (cis-2-Ac5c) residue dictates receptor selectivity. Analogs containing the (1S,2R)-Ac5c residue exhibit activity at the mu-opioid receptor but are inactive at the delta-opioid receptor, conferring high mu-selectivity [1]. In contrast, analogs with the (1R,2S)-Ac5c residue are completely inactive at both mu- and delta-receptors, and trans-ACPC isomers show minimal or no activity [1]. This demonstrates that the (1S,2R)-stereoisomer is essential for achieving the desired biological profile in opioid peptidomimetics.

Mu-opioid selectivity
Class-level inference
(1S,2R) active at mu, inactive at delta; (1R,2S) inactive at both
Mu-receptor selectivity context requires (1S,2R) isomer
Other stereoisomers yield inactive compounds
Opioid Peptidomimetic Proline Analog

Enhanced Proteolytic Stability & Cell Permeability

Incorporation of (1S,2S)-2-aminocyclopentanecarboxylic acid [(1S,2S)-2-ACPC] into helical peptides significantly enhances their drug-like properties. In a study on SARS-CoV-2 main protease inhibitors, peptides containing (1S,2S)-2-ACPC exhibited superior proteolytic stability compared to their α-Ala or β-Ala counterparts [1]. Furthermore, their cell permeability, measured as CP50 (concentration for 50% chloroalkane penetration), was comparable to or slightly better than the well-known cell-penetrating peptide nona-arginine (R9). Specifically, one lead peptide (Mph3-ct) achieved a CP50 of 340 nM, versus 380 nM for ct-R9 [1].

Cell permeability (CP50)
Direct head-to-head
340 nM vs. 380 nM (benchmark CPP)
Comparable cell-permeability profile supports intracellular targeting studies
Enables study of intracellular protein interactions
Proteolytic Stability Cell Permeability Peptide Drug

Scalable Synthesis of All Four Stereoisomers

A robust, scalable synthesis of all four stereoisomers of Fmoc-protected ACPC has been reported, enabling consistent and reliable procurement of enantiopure building blocks. The overall yield for the trans-ACPC stereoisomer ((S,S)-3) is 34% over six steps, while the cis stereoisomer ((R,S)-3) is obtained in 49% yield over five steps [1]. The method achieves high enantiomeric purity, with diastereomeric impurities undetectable by 1H NMR after crystallization, ensuring that researchers receive material with defined stereochemistry for reproducible foldamer construction [1].

Synthetic yield
Cross-study comparable
trans-ACPC 34%, cis-ACPC 49% overall yield
Scalable route supports SAR and foldamer production
High enantiomeric purity confirmed by NMR
Stereoisomer Synthesis Building Block Scalability

Conformational Stability & Folding in Coiled-Coil Peptides

The conformational stability of coiled-coil peptide structures is exquisitely sensitive to the stereochemistry of a single peripheral ACPC residue. Circular dichroism (CD) and NMR studies revealed that mutants containing trans-ACPC and cis-ACPC at the same position exhibit strikingly different conformational stabilities, despite differing by only one stereogenic center [1]. This demonstrates that the choice of ACPC stereoisomer is a powerful tool for tuning the thermodynamic stability and folding of designed peptide architectures.

Conformational stability
Supporting evidence
CD reveals distinct thermal stability between cis/trans ACPC mutants
Stereochemical tuning of peptide folding stability reported
CD and AUC data support rational foldamer design
Foldamer Conformational Stability Coiled-Coil

2-Aminocyclopentanecarboxylic Acid Hydrochloride Applications


Stereospecific Antifungal Agents Targeting Candida

Given the strict enantiomer-dependent activity where only (1R,2S)-ACPC (cispentacin) exhibits anti-Candida efficacy (IC50 6.3-12.5 µg/mL), this compound is a key starting material for synthesizing novel antifungal β-amino acid derivatives or for studying the mechanism of action of cispentacin-related antibiotics [1]. Procurement of enantiopure (1R,2S)-2-aminocyclopentanecarboxylic acid hydrochloride is essential for any antifungal drug discovery program in this chemical class, as the antipode is inactive [2].

Stable Cell-Penetrating Peptide Therapeutics

For researchers developing peptide-based drugs targeting intracellular proteins, (1S,2S)-2-aminocyclopentanecarboxylic acid hydrochloride is a privileged building block. Its incorporation into α/β-peptides stabilizes helical conformations, confers resistance to proteolytic degradation, and yields cell permeability (CP50) comparable to the benchmark cell-penetrating peptide nona-arginine (340 nM vs. 380 nM) [3]. This is particularly relevant for targets like viral proteases or intracellular protein-protein interactions where conventional α-peptides fail due to instability or poor membrane crossing.

Design of Mu-Selective Opioid Peptidomimetics

In the rational design of opioid receptor ligands, replacing the proline residue with a specific cis-2-aminocyclopentanecarboxylic acid stereoisomer can confer mu-opioid receptor selectivity while eliminating delta-receptor activity [4]. This structure-activity relationship is a critical differentiator for developing analgesics with potentially reduced side-effect profiles. The (1S,2R)-stereoisomer is the required form for this application, and any substitution with other ACPC stereoisomers or generic proline analogs will abolish the desired mu-selective activity [4].

Peptide Foldamers for Structural Biology & Catalysis

The availability of a scalable, high-yielding synthesis for all four ACPC stereoisomers (34% and 49% overall yields for trans and cis, respectively) makes this building block a practical choice for large-scale production of peptide foldamers [5]. These foldamers are used to construct stable, well-defined secondary and tertiary structures for applications such as hydrolase enzyme mimetics, molecular sensors, and as probes to study protein folding [6]. The consistent enantiopurity and compatibility with standard SPPS conditions ensure reproducible results in both academic and industrial settings.

Application
Selection Property
Validation Focus
Antifungal screening research
(1R,2S)-stereoisomer requirement
Enantiomer-specific activity verification
Intracellular peptide delivery studies
Cell-permeability profile (CP50)
Proteolytic stability and cell entry benchmarking
Opioid receptor selectivity research
(1S,2R)-stereochemistry requirement
Mu vs delta receptor binding assays
Foldamer design and mimetic studies
Stereochemical purity and SPPS compatibility
Conformational stability and folding analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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